Cas no 2361807-02-3 (N-Cyclopropyl-N-[2-(3-fluorophenyl)ethyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide)
![N-Cyclopropyl-N-[2-(3-fluorophenyl)ethyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide structure](https://www.kuujia.com/scimg/cas/2361807-02-3x500.png)
N-Cyclopropyl-N-[2-(3-fluorophenyl)ethyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide Chemical and Physical Properties
Names and Identifiers
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- 2361807-02-3
- N-Cyclopropyl-N-[2-(3-fluorophenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide
- EN300-26579025
- N-cyclopropyl-N-[2-(3-fluorophenyl)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide
- Z1492422277
- N-Cyclopropyl-N-[2-(3-fluorophenyl)ethyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide
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- Inchi: 1S/C20H25FN2O2/c1-2-19(24)22-11-9-16(10-12-22)20(25)23(18-6-7-18)13-8-15-4-3-5-17(21)14-15/h2-5,14,16,18H,1,6-13H2
- InChI Key: FCSAKBLGVADZGI-UHFFFAOYSA-N
- SMILES: N1(C(=O)C=C)CCC(C(N(C2CC2)CCC2=CC=CC(F)=C2)=O)CC1
Computed Properties
- Exact Mass: 344.19000621g/mol
- Monoisotopic Mass: 344.19000621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 498
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.6Ų
- XLogP3: 2.9
Experimental Properties
- Density: 1.18±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 546.6±49.0 °C(Predicted)
- pka: -1.54±0.40(Predicted)
N-Cyclopropyl-N-[2-(3-fluorophenyl)ethyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26579025-0.05g |
N-cyclopropyl-N-[2-(3-fluorophenyl)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide |
2361807-02-3 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-Cyclopropyl-N-[2-(3-fluorophenyl)ethyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide Related Literature
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1. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
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Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
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Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
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Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
Additional information on N-Cyclopropyl-N-[2-(3-fluorophenyl)ethyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide
Comprehensive Overview of N-Cyclopropyl-N-[2-(3-fluorophenyl)ethyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide (CAS No. 2361807-02-3)
N-Cyclopropyl-N-[2-(3-fluorophenyl)ethyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide, with the CAS number 2361807-02-3, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique structural framework, combining a piperidinecarboxamide core with cyclopropyl and 3-fluorophenyl substituents. Such a configuration is often explored for its potential bioactivity, particularly in modulating protein-protein interactions or enzyme inhibition. Researchers are increasingly interested in its applications due to its structural versatility and potential therapeutic relevance.
The compound's chemical name reflects its intricate architecture, highlighting key functional groups like the 1-oxo-2-propen-1-yl moiety, which may contribute to its reactivity or binding affinity. In recent years, the demand for fluorinated compounds has surged, driven by their enhanced metabolic stability and bioavailability—a trend observed in drug discovery pipelines. This aligns with the growing interest in precision medicine and targeted therapies, where molecules like CAS 2361807-02-3 could play a pivotal role.
From a synthetic chemistry perspective, the incorporation of a cyclopropyl group is noteworthy. Cyclopropane rings are known to confer rigidity to molecular structures, potentially improving selectivity in biological targets. Meanwhile, the 3-fluorophenyl component may enhance lipophilicity, a critical factor in optimizing drug-like properties. These attributes make the compound a subject of study in medicinal chemistry and structure-activity relationship (SAR) analyses.
In the context of current research trends, N-Cyclopropyl-N-[2-(3-fluorophenyl)ethyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide is often discussed alongside topics like small-molecule inhibitors and kinase modulation. Kinases are a hot topic in oncology and inflammatory diseases, and fluorinated analogs are frequently investigated for their improved pharmacokinetics. This compound's potential to interact with kinase domains or other biological targets remains an area of active exploration.
Another angle of interest is the compound's role in high-throughput screening (HTS) campaigns. With the rise of artificial intelligence (AI) in drug discovery, researchers are leveraging computational tools to predict the bioactivity of such molecules. Searches for "CAS 2361807-02-3 applications" or "fluorophenyl derivatives in drug design" reflect this intersection of chemistry and technology. The compound's molecular weight and logP values also make it a candidate for fragment-based drug discovery.
Environmental and green chemistry considerations are equally relevant. The synthetic routes for piperidinecarboxamide derivatives are being optimized to reduce waste and improve atom economy. Queries like "sustainable synthesis of fluorinated compounds" underscore this shift toward eco-friendly methodologies. While CAS 2361807-02-3 itself is not classified as hazardous, its synthesis aligns with broader industry goals of minimizing environmental impact.
In summary, N-Cyclopropyl-N-[2-(3-fluorophenyl)ethyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide represents a compelling case study in modern pharmaceutical research. Its structural features, combined with the rising demand for fluorinated bioactive molecules, position it as a valuable entity for further investigation. Whether in drug development, computational modeling, or synthetic innovation, this compound continues to inspire multidisciplinary research efforts.
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